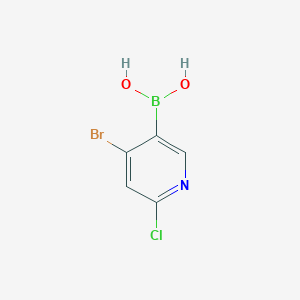

(4-Bromo-6-chloropyridin-3-yl)boronic acid

Übersicht

Beschreibung

(4-Bromo-6-chloropyridin-3-yl)boronic acid is a useful research compound. Its molecular formula is C5H4BBrClNO2 and its molecular weight is 236.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(4-Bromo-6-chloropyridin-3-yl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its unique structural properties and biological activities. Its ability to form stable complexes with various biomolecules positions it as a potential candidate for therapeutic applications, particularly in enzyme inhibition and drug development.

The compound features a pyridine ring substituted with bromine and chlorine atoms, which influences its reactivity and biological interactions. The boronic acid moiety allows for reversible covalent bonding with diols and hydroxyl-containing compounds, making it particularly useful in biochemical assays and drug design.

Enzyme Inhibition

One of the primary biological activities of this compound is its inhibition of serine proteases. Serine proteases are crucial in various physiological processes, including digestion, immune response, and blood coagulation. The compound interacts with the active site serine residues of these enzymes through reversible covalent bonds, leading to alterations in enzyme activity and cellular signaling pathways .

Case Studies

- Inhibition of Serine Proteases : Research has indicated that this compound effectively inhibits serine proteases, impacting cellular processes such as apoptosis and inflammation. In vitro studies demonstrated a significant decrease in protease activity upon treatment with this compound, suggesting its potential as a therapeutic agent in conditions characterized by excessive protease activity .

- Anticancer Activity : Preliminary studies have shown that compounds similar to this compound exhibit anticancer properties. For instance, derivatives have been found to induce cell cycle arrest in cancer cells by inhibiting key regulatory proteins involved in cell proliferation . This suggests that the compound may serve as a lead structure for developing new anticancer therapies.

The mechanism by which this compound exerts its biological effects primarily involves its interaction with target proteins through the boronic acid group. This interaction can lead to conformational changes in the target proteins, thereby modulating their activity. The reversible nature of these interactions allows for dynamic regulation of enzyme functions, which is crucial for therapeutic applications .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | CAS Number | Unique Features | Biological Activity |

|---|---|---|---|

| (6-Amino-5-bromopyridin-3-yl)boronic acid | 2408430-22-6 | Contains an amino group enhancing reactivity | Potentially higher reactivity towards enzymes |

| (5-Bromo-2-chloropyridin-3-yl)boronic acid | Not specified | Variation in halogen positioning | Similar inhibition profile against serine proteases |

| This compound | 957062-85-0 | Unique substitution pattern on pyridine | Effective serine protease inhibitor |

Applications in Drug Development

The unique properties of this compound make it an attractive candidate for drug development. Its ability to selectively inhibit enzymes involved in disease processes opens avenues for designing targeted therapies. Furthermore, ongoing research into its pharmacokinetic properties will enhance our understanding of its potential as a therapeutic agent .

Wissenschaftliche Forschungsanwendungen

Cross-Coupling Reactions

Suzuki-Miyaura Coupling : One of the primary applications of (4-Bromo-6-chloropyridin-3-yl)boronic acid is in Suzuki-Miyaura coupling reactions. This reaction facilitates the formation of carbon-carbon bonds between aryl and vinyl halides with boronic acids. For example, it has been used effectively to synthesize various substituted pyridines and related compounds, demonstrating high yields and selectivity under palladium-catalyzed conditions .

Chemoselectivity Studies : Research indicates that the compound can serve as a model substrate for studying chemoselectivity in cross-coupling reactions. Its reactivity can be modulated by varying reaction conditions, allowing for the selective formation of desired products while minimizing by-products .

Synthesis of Biologically Active Compounds

Pharmaceutical Intermediates : this compound has been employed as an intermediate in the synthesis of various pharmaceutical agents. For instance, it is utilized in the preparation of arylmethylpyrrolidinylmethanols and amine derivatives through reactions with MIDA boronates followed by Suzuki coupling .

Antiviral and Cytostatic Agents : Although some derivatives synthesized from this boronic acid did not exhibit significant antiviral or cytostatic effects, they contribute to the development of libraries for screening potential therapeutic agents . The ability to modify its structure allows researchers to explore a wide range of biological activities.

Case Studies and Research Findings

Case Study 1: Synthesis of C-Nucleosides

A systematic study detailed the synthesis of 2,6-disubstituted pyridine C-nucleosides using this compound as a key intermediate. The research highlighted the compound's ability to undergo palladium-catalyzed cross-coupling reactions efficiently, yielding nucleosides with potential antiviral properties .

| Reaction Type | Conditions | Yield |

|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, PhMe | Up to 95% |

| Nucleophilic Substitution | Various nucleophiles | Mixtures obtained |

Case Study 2: Discovery of Novel Compounds

Another study explored the synthesis of novel compounds that activate the human constitutive androstane receptor (CAR). The research indicated that modifications around the pyridine ring can lead to compounds with enhanced potency and selectivity for CAR activation, suggesting potential applications in drug metabolism .

Analyse Chemischer Reaktionen

Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid group facilitates palladium-catalyzed couplings with aryl/heteroaryl halides. Key findings include:

Table 1: Suzuki-Miyaura coupling reactivity

Mechanistic features:

-

Bromine at position 4 exhibits higher reactivity than chlorine at position 6 in Pd-mediated couplings due to lower bond dissociation energy .

-

Chemoselectivity is achieved by controlling stoichiometry (1 equiv. boronic acid for mono-substitution; 3 equiv. for di-substitution) .

Sequential Functionalization Reactions

The compound undergoes stepwise modifications exploiting both boron and halogen groups:

Halogen Exchange

-

Bromine at position 4 can be replaced via Miyaura borylation using B₂Pin₂ and Pd(dppf)Cl₂, yielding bis-borylated intermediates .

Protodeboronation

-

Acidic conditions (HCl/THF) selectively remove the boronic acid group, generating 4-bromo-6-chloropyridine for downstream use.

Chemoselectivity in Multi-Step Syntheses

Case Study: Synthesis of Polysubstituted Pyridines

-

Initial Suzuki coupling with phenylboronic acid replaces the bromine at position 4 .

-

Subsequent SNAr reaction at position 6 (chlorine) with amines occurs under microwave irradiation (DMF, 120°C).

Key Data:

-

Reaction efficiency: >85% for first coupling; >70% for second substitution .

-

Solvent effects: Polar aprotic solvents (DMF, DMSO) enhance nucleophilic displacement at chlorine.

Stability and Handling Considerations

-

Hydrolytic Stability: Stable in anhydrous THF or DCM but degrades in protic solvents over 24 hours (10% decomposition in MeOH).

-

Storage: Recommended at −20°C under argon to prevent boronic acid oxidation.

Eigenschaften

IUPAC Name |

(4-bromo-6-chloropyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BBrClNO2/c7-4-1-5(8)9-2-3(4)6(10)11/h1-2,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFWCFEIUOQWFAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1Br)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BBrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20657313 | |

| Record name | (4-Bromo-6-chloropyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957062-85-0 | |

| Record name | B-(4-Bromo-6-chloro-3-pyridinyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957062-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Bromo-6-chloropyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.